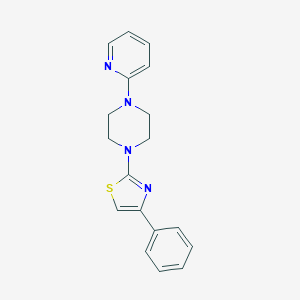
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TAK-715, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-715 belongs to the class of sulfonamide compounds and has been synthesized using various methods.
作用机制
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of an enzyme called p38 mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in the inflammatory response and is involved in the pathogenesis of various diseases. By inhibiting p38 MAPK, 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide reduces inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as cytokines and prostaglandins. 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to have high selectivity for p38 MAPK, making it a valuable tool for studying the role of this enzyme in various diseases. However, 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
未来方向
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promising results in preclinical studies, and there is a need for further research to determine its efficacy in humans. Future studies could investigate the optimal dosage and administration of 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide for the treatment of various diseases. Additionally, the potential for 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide to be used in combination with other drugs could be explored. The development of more soluble forms of 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide could also improve its potential for clinical use.
Conclusion
In conclusion, 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy in humans and explore its potential for clinical use.
合成方法
The synthesis of 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 2,6-dimethyl-4-nitrobenzenesulfonyl chloride with 2-pyrrolidone in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as zinc dust to obtain 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
科学研究应用
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been tested in preclinical studies for the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and cancer.
属性
分子式 |
C12H16N2O3S |
|---|---|
分子量 |
268.33 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N2O3S/c1-8-6-10(14-5-3-4-11(14)15)7-9(2)12(8)18(13,16)17/h6-7H,3-5H2,1-2H3,(H2,13,16,17) |
InChI 键 |
RHRHJUQBWPZSSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)N2CCCC2=O |
规范 SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)N2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)

![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)
![4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)